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molecular formula C7H8ClNO2S B8800112 Methyl 2-chloro-5-ethylthiazole-4-carboxylate

Methyl 2-chloro-5-ethylthiazole-4-carboxylate

Cat. No. B8800112
M. Wt: 205.66 g/mol
InChI Key: INNRHBUYGJHSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383094B2

Procedure details

The following diazotization step was adapted from Barton, A.; Breukelman, S. P.; Kaye, P. T.; Meakins, G. D.; Morgan, D. J. J. C. S. Perkin Trans I 1982, 159-164: A solution of NaNO2 (166 mg, 2.4 mmol) in water (0.6 mL) was added slowly to a stirred, cold (0° C.) solution of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (186 mg, 1.0 mmol), CuSO4.5H2O (330 mg, 1.32 mmol), NaCl (260 mg, 4.45 mmol) and H2SO4 (5.5 mL) in water (7.5 mL). The mixture was stirred at 0° C. for 45 min and allowed to warm up to room temperature where it stirred further for 1 h before CuCl (118 mg) was added. This mixture was stirred further at room temperature for 16 h before it was diluted with brine and extracted with ether twice. The organic layers were combined, dried over MgSO4 and concentrated to give methyl 2-chloro-5-ethylthiazole-4-carboxylate (i.e. Cap-172, step a) (175 mg, 85%) as an orange oil (80% pure) which was used directly in the next reaction. Rt, =1.99 min (Cond.-MD1); LC/MS: Anal. Calcd. for [M+H]+ C7H9ClNO2S: 206.01. found: 206.05.
Name
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
CuCl
Quantity
118 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[S:7][C:8]([CH2:15][CH3:16])=[C:9]([C:11]([O:13][CH3:14])=[O:12])[N:10]=1.[Na+].[Cl-:18].OS(O)(=O)=O>O.[Cl-].[Na+].O.Cl[Cu]>[Cl:18][C:6]1[S:7][C:8]([CH2:15][CH3:16])=[C:9]([C:11]([O:13][CH3:14])=[O:12])[N:10]=1 |f:0.1,3.4,7.8.9|

Inputs

Step One
Name
Quantity
166 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
186 mg
Type
reactant
Smiles
NC=1SC(=C(N1)C(=O)OC)CC
Name
CuSO4.5H2O
Quantity
330 mg
Type
reactant
Smiles
Name
Quantity
260 mg
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
5.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
CuCl
Quantity
118 mg
Type
catalyst
Smiles
Cl[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature where it
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
This mixture was stirred further at room temperature for 16 h before it
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1SC(=C(N1)C(=O)OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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